molecular formula C10H20N2O2 B103825 4-Amino-1-Boc-piperidine CAS No. 87120-72-7

4-Amino-1-Boc-piperidine

Cat. No. B103825
CAS RN: 87120-72-7
M. Wt: 200.28 g/mol
InChI Key: LZRDHSFPLUWYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-Boc-piperidine is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen, and a tert-butoxycarbonyl (Boc) group that serves as a protective group for the amine functionality .

Synthesis Analysis

The synthesis of derivatives of 4-Amino-1-Boc-piperidine can be achieved through various methods. One approach involves the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically to yield substituted piperidine derivatives . Another method includes the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds to synthesize 1'-substituted piperidine derivatives, with the electrochemical synthesis method providing more regioselective and analytically pure products . Additionally, an efficient synthesis of 4-substituted-4-aminopiperidine derivatives has been described using isonipecotate as a starting material and employing the Curtius rearrangement as a key step .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, has been characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations have been used to determine the optimized geometrical parameters and vibrational frequencies. The Potential Energy Scan (PES) studies have been employed to investigate the conformational preference of the molecule .

Chemical Reactions Analysis

The reactivity of 4-Amino-1-Boc-piperidine derivatives can be explored through various chemical reactions. For instance, the fluorine substituted tert-butoxycarbonyl group has been identified as an acid-stable bioisostere for the Boc group, leading to the discovery of potent and orally active acetyl-CoA carboxylase inhibitors . The Boc group in these compounds can be manipulated to introduce various substituents, enhancing the molecule's reactivity and potential as a therapeutic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1-Boc-piperidine derivatives can be inferred from related compounds. For example, the zwitterionic 4-piperidinecarboxylic acid monohydrate crystallizes with a chair conformation of the piperidine ring and exhibits a three-dimensional assembly of hydrogen bonds due to interactions between the amino and carboxylate groups and water molecules . The molecular electrostatic potential, Fukui function, and natural bond orbital analysis can provide insights into the most reactive sites of these compounds .

Scientific Research Applications

  • Spectroscopic Analysis and Molecular Docking Studies

    • 1-Benzyl-4-(N-Boc-amino)piperidine has been characterized through various spectroscopic methods including FT-IR, FT-Raman, UV-Vis, and NMR techniques. This compound's molecular structure and vibrational frequencies were determined using Density Functional Theory (DFT). Additionally, its potential for anticancer activity against VEGFR-2 Kinase inhibitor receptors was explored through molecular docking studies (Janani et al., 2020).
  • Synthesis of GPR119 Selective Agonists

    • 1-Boc-piperidine-4-carboxaldehyde is a derivative used in synthesizing GPR119 selective agonists, which have potential as anti-obesity drugs. Studies on rats have shown that 1-Boc-piperidine can decrease binge-eating behavior and exert an anxiolytic effect (Guzmán-Rodríguez et al., 2021).
  • Novel Dendritic Melamines Synthesis

    • Starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), novel dendritic G-2 melamines comprising piperidine motifs were synthesized. These compounds showed potential for forming large homogeneously packed spherical nano-aggregates, which are of interest in nanotechnology and materials science (Sacalis et al., 2019).
  • Synthesis of Piperidine and Quinolizidine Alkaloids

    • In the field of organic chemistry, 4-amino-1-Boc-piperidine derivatives are used in the synthesis of functionalized piperidines, which serve as intermediates in the creation of various alkaloids. This includes the synthesis of 4-trifluoromethyl-2-quinolinones (Leroux et al., 2006).
  • Enantioselective Synthesis in Organic Chemistry

    • 4-Amino-1-Boc-piperidine is a key component in enantioselective syntheses, such as the preparation of trans-4-methylpipecolic acid. This process involves steps like Sharpless epoxidation and ring-closing metathesis, highlighting the compound's role in creating stereochemically complex structures (Alegret et al., 2007).

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

4-Amino-1-Boc-piperidine can be used to synthesize piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) . This suggests potential future directions in the development of new antiviral drugs.

properties

IUPAC Name

tert-butyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRDHSFPLUWYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Record name boc-4-aminopiperidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361501
Record name 4-Amino-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-Boc-piperidine

CAS RN

87120-72-7
Record name tert-Butyl 4-aminopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87120-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-1-Boc-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-t-Butoxycarbonyl piperidine-4-one (commercially available from Lancaster Chem) (39.9 g, 0.20 mol), THF (150 mL), H2O (300 mL), and H2NOH HCl (55.2, 0.80 mol) were dissolved together and Na2CO3 (55.2 g, 0.53 mol) was added in small portions. The mixture was stirred at 23° for 14 h, most of the THF was evaporated in vacuo, adjusted to pH>10 with 50% aq NaOH, extracted with EtOAc(5×50 mL) and concentrated to a white foam. Triturated with hexane, filtered and the solid was dried in vacuo to afford 40.31 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4.05 g (17.9 mmol) of 4-azido-1-(tert-butoxycarbonyl)piperidine from Step A in 50 mL of methanol was hydrogenated with 350 mg of 10% Pd/C under a hydrogen balloon for 16 h when the reaction was complete by TLC (10% ethyl acetate in hexane). The catalyst was filtered off and the volatiles removed in vacuo to give 3.5 g of title compound which was used directly in subsequent reactions.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
350 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4.05 g (17.9 mmol) of 4-azido-1-t-butoxycarbonylpiperidine from Step A in 50 mL of methanol was hydrogenated with 350 mg of 10% Pd/C under a hydrogen balloon for 16 h when the reaction was complete by TLC (10% ethyl acetate/hexanes). The catalyst was filtered off and the volatiles removed in vacuo to give 3.5 g of title compound which was used directly in subsequent reactions.
Quantity
4.05 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

100.0 g (0.50 mol) of 1-tert-butoxycarbonyl-4-piperidone were subjected to reductive amination in 300 ml of ammonia-saturated methanol in the presence of 20.0 g of Raney nickel at 100° C. and a hydrogen pressure of 100 bar. After the catalyst had been removed by filtration, the mixture was concentrated. This gave 95.5 g of a brown oil (95.4% of theory).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

Ammonium formate (300 mg, 4.8 mmol) was added to a stirred solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (250 mg, 1.2 mmol) in methanolic ammonia (2.5 mL) followed by 10% Pd/C (50 mg) and stirring was continued at room temperature overnight. The above mixture was filtered through celite, filtrate was collected, and concentrated under reduced pressure to furnish a crude residue. The residue was treated with 2N aqueous NaOH solution, extracted with EtOAc, dried over Na2SO4 and concentrated under reduced pressure to afford 200 mg (83% yield) of (4-amino-piperidine-1-carboxylic acid tert-butyl ester. Titanium isopropoxide (756 mg, 2.66 mmol) was added to a stirred solution of 4-amino-piperidine-1-carboxylic acid tert-butyl ester (293 mg, 1.46 mmol) and adamantan-2-one (200 mg, 1.33 mmol) in EtOH (5 mL) and stirring was continued at room temperature overnight. NaBH4 (100 mg, 2.64 mmol) was added in portionwise and the resulting mixture was stirred at room temperature for 10 hrs. The reaction mixture was quenched with 2N aqueous NH3 solution and filtered. The filtrate was extracted with EtOAc, dried over Na2SO4 and concentrated under reduced pressure The residue was purified by column chromatography (using neutral alumina and 20% EtOAc in hexane as eluent) to afford 420 mg (94.4% Yield) of 4-(adamantan-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester. 1H NMR (300 MHz, CDCl3): δ 4.0 (s, 2H), 2.9-2.4 (m, 4H), 2.0-1.6 (m, 9H), 1.7 (s, 4H), 1.6-1.5 (d, 4H), 1.45 (s, 9H), 1.35-1.2 (m, 3H). A mixture of 4-(adamantan-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (420 mg, 1.25 mmol) in dioxane.HCl (20 mL) was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure to get the residue, which was washed with ether to afford 363 mg (93.8% Yield) of 4-(adamantan-2-ylamino)-piperidine dihydrochloride. 1H NMR (300 MHz, DMSO-d6): δ 9.2 (s, 1H), 9.0 (s, 3H), 3.8 (s, 4H), 3.5-3.3 (m, 4H), 3.0-2.8 (m, 2H), 2.4 (d, 2H), 2.3 (d, 3H), 2.0 (t, 2H), 1.9-1.8 (m, 5H), 1.7 (s, 2H), 1.6-1.5 (d, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-Boc-piperidine
Reactant of Route 2
4-Amino-1-Boc-piperidine
Reactant of Route 3
Reactant of Route 3
4-Amino-1-Boc-piperidine
Reactant of Route 4
4-Amino-1-Boc-piperidine
Reactant of Route 5
Reactant of Route 5
4-Amino-1-Boc-piperidine
Reactant of Route 6
4-Amino-1-Boc-piperidine

Citations

For This Compound
124
Citations
O Kubo, K Takami, M Kamaura, K Watanabe… - Bioorganic & Medicinal …, 2021 - Elsevier
… The S N Ar of 4,6-dichloropyrimidine with 4-amino-1-Boc-piperidine and the subsequent … to the Buchwald–Hartwig reaction with 4-amino-1-Boc-piperidine to attain 6. The introduction of …
Number of citations: 7 www.sciencedirect.com
K Tsuji, T Kobayakawa, K Konno, A Masuda… - Bioorganic & Medicinal …, 2022 - Elsevier
… 4-Amino-1-Boc-piperidine was coupled with acids 26a, 11, 26c or 26d, formed in the reaction of amines 24a, 9, 24c or 24d with ethyl oxalyl chloride followed by saponification of 25a, 10…
Number of citations: 5 www.sciencedirect.com
C Ai, Z Wang, P Li, M Wang, W Zhang, H Song… - European Journal of …, 2023 - Elsevier
… Nucleophilic substitution of commercially available compound 4 with 4-amino-1-Boc-piperidine followed by iron-mediated reduction afforded amine 6. Condensation of the 6 with …
Number of citations: 2 www.sciencedirect.com
X Chen, P Zhan, X Liu, Z Cheng, C Meng… - Bioorganic & medicinal …, 2012 - Elsevier
… ,3,5-triazine-2,4-diamine (3) was prepared from structurally symmetrical 2,4,6-trichloro-1,3,5-triazine (1) by substitution reaction with 2,4,6-trimethylaniline and 4-amino-1-Boc-piperidine …
Number of citations: 84 www.sciencedirect.com
VBK Kunig, C Ehrt, A Dömling… - Organic letters, 2019 - ACS Publications
… Bifunctionalized building blocks for subsequent library synthesis such as the iodobenzylamine 4c and the 4-amino-1-Boc-piperidine 4l were well tolerated. The latter could be …
Number of citations: 60 pubs.acs.org
P Gao, X Wang, L Sun, X Cheng… - Chemical biology & …, 2019 - Wiley Online Library
… an acylation reaction with commercial 4-amino-1-Boc-piperidine (further details given in … used 1-Boc-piperazine instead of 4-amino-1-Boc-piperidine (Scheme 2). The structure of all …
Number of citations: 18 onlinelibrary.wiley.com
HÜ Kaniskan, MS Eram, J Liu, D Smil, ML Martini… - …, 2016 - pubs.rsc.org
… The synthesis started with a nucleophilic displacement reaction between 4-amino-1-Boc-piperidine (19) and meta-substituted benzyl bromides (20). The resulting diamines were then …
Number of citations: 19 pubs.rsc.org
MR Buemi, L De Luca, A Chimirri, S Ferro… - Bioorganic & medicinal …, 2013 - Elsevier
… In turn, by reaction with 4-amino-1-Boc-piperidine the intermediate 12 was converted into the tert-butyl-4-(3,4-bis(benzyloxy)benzamido)piperidine-1-carboxylate (13). Finally, by …
Number of citations: 20 www.sciencedirect.com
PH Kiviranta, J Leppänen, VM Rinne… - Bioorganic & medicinal …, 2007 - Elsevier
… The starting material 4-amino-1-Boc-piperidine-4-carboxylic acid was synthesized as described in the literature. The amino groups of the amino acids 2a, 2b, and 2f were protected with …
Number of citations: 66 www.sciencedirect.com
J Seo, P Martásek, LJ Roman, RB Silverman - Bioorganic & medicinal …, 2007 - Elsevier
Selective inhibition of the localized excess production of NO by neuronal nitric oxide synthase (nNOS) has been targeted as a potential means of treating various neurological disorders. …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.